![molecular formula C14H22N2O2S B500244 N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide CAS No. 941912-94-3](/img/structure/B500244.png)
N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide
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Overview
Description
N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide, also known as S 33084, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine sulfonamides, which have shown promising results in treating various diseases such as cancer, inflammation, and neurological disorders.
Scientific Research Applications
- Researchers have investigated the neurotoxic effects of amitraz and its metabolites (N-(2,4-dimethylphenyl) formamide and 2,4-dimethylaniline) using in vitro assays (MTT and PC assays) in HepG2 cells .
Neurotoxicity Research
Organic Synthesis and Polymers
Mechanism of Action
Target of Action
The primary targets of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide are A G protein-coupled receptors . These receptors play a crucial role in responding to hormones and neurotransmitters, affecting various biological processes such as reproduction, development, locomotion, and feeding .
Mode of Action
N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide interacts with its targets, leading to a series of biochemical reactions. It exhibits alpha-adrenergic agonist activity and interacts with octopamine receptors of the central nervous system . It also inhibits monoamine oxidases and prostaglandin synthesis . These interactions lead to overexcitation, potentially causing paralysis and death in certain organisms .
Biochemical Pathways
The compound affects the Tox21-nuclear receptor signaling and stress response pathways . By interacting with diverse receptors in these pathways, it can influence a wide range of biological responses. The exact downstream effects depend on the specific context and the organisms involved.
Pharmacokinetics
In silico admet assays predict that the compound and its metabolites can pass theblood-brain barrier (BBB) . This suggests that it can induce toxicity in both the central and peripheral nervous systems .
Result of Action
The compound’s action results in cytotoxic effects, as demonstrated by MTT and PC assays in HepG2 cells . Amitraz, a related compound, was found to be more cytotoxic than its metabolites .
Action Environment
The action, efficacy, and stability of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide can be influenced by various environmental factors. For instance, it is volatile and almost insoluble in water . Its chemical properties suggest it is only slightly mobile with a low potential for leaching to groundwater .
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-11-6-8-16(9-7-11)19(17,18)15-14-5-4-12(2)10-13(14)3/h4-5,10-11,15H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZKEBCXPWYSAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)NC2=C(C=C(C=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide |
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